molecular formula C9H9F2NO B11167112 N-(3,5-difluorophenyl)propanamide

N-(3,5-difluorophenyl)propanamide

Cat. No.: B11167112
M. Wt: 185.17 g/mol
InChI Key: BJTXCCDDGHXRMG-UHFFFAOYSA-N
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Description

N-(3,5-Difluorophenyl)propanamide, commonly referred to as Compound E in pharmacological studies, is a γ-secretase inhibitor with the systematic name (2S)-2-{[(3,5-difluorophenyl)acetyl]amino}-N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]propanamide. It is a small molecule characterized by a 3,5-difluorophenyl group attached to a propanamide backbone, further modified with a benzodiazepine ring system. This compound is primarily utilized in Alzheimer’s disease research to inhibit γ-secretase activity, thereby reducing amyloid-beta (Aβ) peptide production, a hallmark of Alzheimer’s pathology .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

N-(3,5-difluorophenyl)propanamide

InChI

InChI=1S/C9H9F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13)

InChI Key

BJTXCCDDGHXRMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)propanamide typically involves the reaction of 3,5-difluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3,5-difluoroaniline and the acyl chloride group of propanoyl chloride .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,5-difluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(3,5-difluorophenyl)propanamide (Compound E) with structurally or functionally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Structure Key Substituents Molecular Weight Primary Application Mechanism/Target
This compound (Compound E) Benzodiazepine-linked propanamide with 3,5-difluorophenyl acetyl group 3,5-difluorophenyl, benzodiazepine ~550 g/mol (estimated) Alzheimer’s disease research γ-secretase inhibition
N-(3,4-dichlorophenyl)propanamide (Propanil) Simple propanamide with 3,4-dichlorophenyl group 3,4-dichlorophenyl 218.08 g/mol Herbicide (pesticide) Acetyl-CoA carboxylase inhibition
BMS-433796 Benzodiazepine core with 3,5-difluorophenyl and hydroxyacetamido groups 3,5-difluorophenyl, hydroxyacetamide ~500 g/mol (estimated) Alzheimer’s preclinical models γ-secretase inhibition
DAPT Tert-butyl ester with 3,5-difluorophenacetyl and L-alanyl groups 3,5-difluorophenacetyl, tert-butyl 427.47 g/mol Notch signaling and Aβ inhibition γ-secretase inhibition
N-(3,5-dihydroxyphenyl)propanamide Propanamide with 3,5-dihydroxyphenyl group 3,5-dihydroxyphenyl 181.19 g/mol Research (unclear therapeutic use) Unknown
N-(3,5-dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide Propanamide with 3,5-dimethylphenyl and isoindole-dione group 3,5-dimethylphenyl, isoindole-dione 322.37 g/mol Potential kinase inhibition (research) Hypothesized kinase targeting

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Halogenation: The 3,5-difluorophenyl group in Compound E and BMS-433796 enhances binding affinity to γ-secretase compared to chlorinated analogs like propanil. Fluorine’s electronegativity and small atomic radius improve target interaction, whereas chlorine’s bulkiness in propanil favors herbicidal activity via plant-specific enzyme inhibition . Hydroxyl vs.

Structural Complexity and Selectivity :

  • Compound E’s benzodiazepine ring system confers rigidity and specificity for γ-secretase over simpler analogs like DAPT. DAPT’s tert-butyl ester group enhances solubility but may reduce CNS bioavailability .
  • BMS-433796 shares a benzodiazepine core with Compound E but incorporates a hydroxyacetamido group, which may modulate potency and metabolic stability .

Therapeutic vs. Agricultural Applications :

  • Propanil’s 3,4-dichlorophenyl group is optimized for herbicidal activity, while Compound E’s fluorine substitution and complex backbone align with neurological drug design .

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